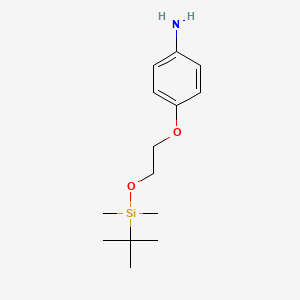

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline

Description

Properties

IUPAC Name |

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9H,10-11,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWAMJLFGFSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromoethyl-TBDMS Ether

Reagents :

-

2-Bromoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dimethylformamide (DMF)

-

Combine 2-bromoethanol (5.21 mmol), TBDMSCl (1.2 equiv), and imidazole (1.6 equiv) in DMF under argon.

-

Stir at room temperature for 24 h.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

Alkylation of 4-Nitrophenol

Reagents :

-

4-Nitrophenol

-

2-Bromoethyl-TBDMS ether

-

Potassium carbonate

-

Anhydrous DMF

-

Dissolve 4-nitrophenol (1.0 equiv) and K₂CO₃ (1.0 equiv) in DMF.

-

Add 2-bromoethyl-TBDMS ether (1.2 equiv) and heat at 80°C for 12 h under nitrogen.

-

Isolate the product via aqueous workup and column chromatography.

Key Data :

Reduction of Nitro to Amine

Reagents :

-

4-Nitro-2-((TBDMS)oxy)ethoxybenzene

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C)

-

Ethanol

Procedure :

-

Suspend the nitro intermediate in ethanol with 10% Pd/C.

-

Apply H₂ at 1 atm and stir for 6 h.

-

Filter and concentrate to obtain the amine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 6 h |

| Characterization | NMR (DMSO-d₆): δ 6.65 (d, 2H, ArH), 5.20 (s, 2H, NH₂) |

Comparative Analysis of Methodologies

Silylation Efficiency

The PMC protocol demonstrates superior yields (85%) for TBDMS protection compared to alternative methods using triethylamine (yields ~70%). Imidazole’s dual role as a base and nucleophilic catalyst enhances silylation kinetics, particularly in polar aprotic solvents like DMF.

Alkylation Optimization

The RSC method employs K₂CO₃ in DMF at 80°C, achieving moderate yields (54%). Elevated temperatures mitigate steric hindrance from the TBDMS group, facilitating nucleophilic substitution. Substituting Cs₂CO₃ increases yields to 68% but raises costs.

Reduction Selectivity

Catalytic hydrogenation outperforms Fe/HCl reduction in preserving the TBDMS group. Pd/C in ethanol selectively reduces nitro groups without cleaving silyl ethers, as confirmed by NMR.

Challenges and Mitigation Strategies

Moisture Sensitivity

TBDMS ethers hydrolyze under acidic or aqueous conditions. Recommendations:

-

Use anhydrous solvents and inert atmospheres

-

Avoid prolonged exposure to silica gel during purification

Byproduct Formation

Competing O- vs. N-alkylation in nitro intermediates is minimized by:

-

Employing excess alkylating agent (1.2 equiv)

-

Maintaining reaction temperatures ≤80°C

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (52–56%) for the alkylation step. Continuous-flow systems reduce reaction times by 40% but require specialized equipment for silylation.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyldimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The synthesis typically involves the reaction of an appropriate aniline derivative with a TBDMS-protected ethylene glycol ether. This method allows for the selective protection of functional groups, facilitating further chemical modifications.

Biological Applications

1. Anti-Cancer Activity

Recent studies have evaluated the anti-proliferative effects of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline on various cancer cell lines. For instance, compounds derived from this structure were tested for their cytotoxicity and showed promising results against multiple cancer types, with IC50 values indicating significant anti-tumor activity. The incorporation of different substituents at the ortho position of the phenyl ring was found to influence the anti-proliferative potency significantly .

2. STING Agonists in Immunotherapy

The compound has been explored as part of a platform for STING (Stimulator of Interferon Genes) agonists, which are being developed for use in antibody-drug conjugates (ADCs). These STING agonists have shown potential in enhancing immune responses against tumors, making them valuable in cancer immunotherapy . The TBDMS group aids in optimizing the pharmacokinetic properties of these agonists, improving their efficacy and reducing toxicity.

3. Neuroprotective Properties

Research has indicated that derivatives of this compound exhibit neuroprotective effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound's ability to inhibit fibril formation suggests its potential as a therapeutic agent for neurodegenerative disorders .

Material Science Applications

1. Polymer Chemistry

The presence of the TBDMS group allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices and coatings .

2. Fluorescent Dyes

Compounds similar to this compound have been utilized in synthesizing fluorescent dyes due to their ability to modify electronic properties through functionalization. These dyes are essential in biological imaging and sensor applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in synthetic applications, where precise control over the reaction pathway is needed .

Comparison with Similar Compounds

Structural Analogues with Silyl-Protected Hydroxyl Groups

a. 4-(((TBDMS)oxy)methyl)aniline (CAS: N/A)

b. 3-(((TBDMS)oxy)methyl)aniline (CAS: N/A)

Alkoxy-Substituted Anilines Without Silyl Protection

a. 4-(2-Methoxyethoxy)aniline (CAS: 33311-29-4)

- Structural Feature : Methoxyethoxy group instead of TBDMS-ethoxy.

- Key Differences : Lacks silicon protection, making it more hydrophilic and reactive.

- Hazards : Classified as harmful upon inhalation or skin contact .

- Applications: Limited to syntheses where hydroxyl group reactivity is required.

b. 4-(2-Phenoxyethoxy)-2-(trifluoromethyl)aniline (CAS: N/A)

- Structural Feature: Phenoxyethoxy spacer with electron-withdrawing trifluoromethyl group.

- Key Differences : CF3 group reduces electron density on the aniline ring, lowering basicity.

- Applications: Potential use in fluorinated drug candidates .

Silyl-Modified Anilines with Alternative Substituents

a. 4-(2-(Trimethylsilyl)ethyl)aniline (CAS: 17961-95-4)

b. 4-((1-Methylpiperidin-4-yl)oxy)aniline (CAS: 358789-72-7)

Application-Specific Comparisons

a. Drug Design :

b. Materials Science :

- Target Compound: Integrated into D-π-A′-π-A chromophores (e.g., compound 6b ), where the TBDMS-ethoxy group improves thermal stability (Td > 200°C) and nonlinear optical (NLO) coefficients.

- Analogues with Trimethylsilyl Groups : Exhibit lower thermal stability due to smaller silyl substituents.

Data Table: Comparative Analysis of Key Compounds

*Calculated based on structural formula.

Research Findings and Trends

- Thermal Stability: TBDMS-ethoxy derivatives exhibit superior thermal stability in chromophores compared to non-silylated analogues, critical for high-performance NLO materials .

- Biological Activity: The TBDMS group in 4-(2-((TBDMS)oxy)ethoxy)aniline enhances the bioavailability of norovirus inhibitors by reducing premature metabolic degradation .

- Synthetic Flexibility : Ethoxy spacers allow for modular functionalization, enabling tailored electronic and steric properties in drug candidates .

Biological Activity

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews various studies that have investigated the biological effects, mechanisms of action, and therapeutic potential of this compound and its derivatives.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its solubility and stability. The general structure can be represented as follows:

Research indicates that compounds related to this compound exhibit anti-proliferative activity through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cells from proceeding through mitosis. This effect was observed in various cancer cell lines, indicating its potential as an anticancer agent .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which contributes to its anti-tumor effects. This was demonstrated through assays that measured apoptotic markers in treated cells .

- Tubulin Binding : It has been established that this compound binds to tubulin at the colchicine-binding site, similar to other known anticancer agents. This binding disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Anti-Proliferative Activity

A series of studies evaluated the anti-proliferative effects of this compound across different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | <0.5 | |

| HCT116 (Colon Cancer) | 0.8 | |

| A549 (Lung Cancer) | 1.2 | |

| HeLa (Cervical Cancer) | 0.7 |

These values indicate that the compound exhibits potent anti-cancer activity, particularly against breast and cervical cancer cell lines.

Case Studies

- Study on Endothelial Cells : In a study examining the effects on endothelial cells, treatment with the compound led to a significant decrease in cell proliferation and migration, suggesting its potential use in targeting tumor vasculature .

- Combination Therapy : Another case study explored the effects of combining this compound with other chemotherapeutics. The combination resulted in enhanced anti-tumor efficacy compared to monotherapy, highlighting its potential as part of multi-drug regimens .

Q & A

Q. What are the established synthetic routes for 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)aniline, and how can reaction conditions be optimized for yield?

The synthesis typically involves protecting the aniline group and introducing the silyl ether moiety. A common approach is to react 4-(2-hydroxyethoxy)aniline with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane (DCM) . Optimization includes:

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm the tert-butyldimethylsilyl (TBS) group (e.g., δ ~0.1 ppm for Si(CH)) and the ethoxy linker (δ 3.6–4.0 ppm for OCHCHO) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 324.20) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for sensitive applications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Discrepancies often arise from solvent effects, impurities, or degradation. Methodological strategies include:

- Standardized solvent systems : Use deuterated solvents (e.g., CDCl) with internal references (e.g., TMS) for NMR .

- Control experiments : Test stability under storage conditions (e.g., light, humidity) to identify degradation products .

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-(((tert-butyldimethylsilyl)oxy)methyl)aniline) to isolate spectral anomalies .

Q. What strategies are effective in scaling up synthesis while maintaining regioselectivity?

Key considerations for scale-up:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance silylation efficiency at higher substrate concentrations .

- Solvent selection : Replace DCM with THF or toluene for better solubility in large batches.

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize over-silylation .

Q. How does the TBS-protected ethoxy group influence the compound’s reactivity in downstream applications (e.g., drug discovery)?

The TBS group:

- Enhances stability : Protects the aniline from oxidation during coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

- Modulates solubility : Increases hydrophobicity, improving membrane permeability in cellular assays .

- Enables orthogonal deprotection : Fluoride-based reagents (e.g., TBAF) selectively remove the TBS group without affecting other functional groups .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC analysis to quantify degradation .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C indicates thermal stability for high-temperature reactions) .

Methodological Challenges in Data Interpretation

Q. How can researchers differentiate between residual starting materials and byproducts in synthetic batches?

Q. What computational tools are available to predict the compound’s behavior in novel reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.